1,3-Difluoropropane
Overview
Description
1,3-Difluoropropane is an organic compound with the molecular formula C3H6F2. It is a fluorinated derivative of propane, where two hydrogen atoms are replaced by fluorine atoms at the first and third positions of the propane chain.
Preparation Methods
1,3-Difluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-propanediol with hydrofluoric acid. The process typically involves mixing 1,3-propanediol with a catalyst such as sulfuric acid or phosphoric acid and heating the mixture to obtain a phosphoric ester of 1,3-propanediol. This intermediate is then reacted with hydrofluoric acid to produce this compound .
Chemical Reactions Analysis
1,3-Difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo these reactions under appropriate conditions.
Addition Reactions: The compound can also engage in addition reactions, particularly with electrophiles, due to the presence of fluorine atoms which can influence the electron density of the molecule
Common reagents and conditions used in these reactions include strong acids or bases for substitution reactions and specific catalysts for oxidation or reduction processes. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,3-Difluoropropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on molecular conformation and reactivity.
Biology and Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or bioactive molecules due to the unique properties imparted by fluorine atoms.
Industry: In industrial applications, fluorinated compounds like this compound are investigated for their potential use in materials science, including the development of new polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,3-difluoropropane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with other molecules. For instance, in its complex with water, this compound forms weak hydrogen bonds, which can influence its behavior in different environments .
Comparison with Similar Compounds
1,3-Difluoropropane can be compared with other fluorinated alkanes such as:
- 1,1-Difluoroethane
- 1,2-Difluoroethane
- 1,1,1-Trifluoropropane
These compounds share similarities in their fluorine substitution patterns but differ in their specific chemical and physical properties. The unique aspect of this compound is the positioning of the fluorine atoms, which can lead to distinct conformational and reactivity profiles .
Properties
IUPAC Name |
1,3-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLOYCGJRJFTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196762 | |
Record name | Propane, 1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-39-5 | |
Record name | Propane, 1,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1,3-Difluoropropane?
A1: this compound (C3H6F2) has a molecular weight of 78.07 g/mol []. Research utilizing microwave spectroscopy and ab initio calculations has been conducted to further understand its structural and conformational properties []. Additionally, infrared spectroscopy has been used to study its vibrational spectra and confirm its conformational stability [].
Q2: What is known about the conformational properties of this compound?
A3: this compound exhibits different conformational preferences due to intramolecular interactions. The most stable conformation is gauche-gauche (GG), followed by AG, AA, and GG' []. This order is primarily driven by a strong dipole-dipole interaction between the highly polarized C-F bonds, highlighting the significance of electrostatic interactions alongside the gauche effect in determining conformational behavior [].
Q3: How does this compound behave in different phases and temperatures?
A4: Research utilizing infrared spectroscopy has revealed the presence of various conformers of 2,2-di(fluoromethyl)-1,3-difluoropropane (TFN), a related compound, in different states and temperatures []. This finding suggests that this compound may exhibit similar behavior. The study indicated that the most stable conformers, S4 and D2d, lack 1,3-parallel CF interactions and dominate at lower temperatures []. As the temperature increases, higher energy conformers like C1* and C1 become more prevalent, particularly in the plastic crystal phase observed at temperatures below the melting point [].
Q4: How can this compound be utilized in waste heat recovery systems?
A5: Research has explored the use of this compound in mixed working fluids for heat pump systems designed for waste heat recovery []. Specifically, a mixture of 25% isobutene and 75% this compound demonstrated a high coefficient of performance (3.22) in recovering low-grade waste heat from a milk powder production spray dryer []. This application highlights the potential of this compound as a component in sustainable energy solutions.
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